3,4,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide
CAS No.: 898652-06-7
Cat. No.: VC20203943
Molecular Formula: C18H15N3O3S
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898652-06-7 |
|---|---|
| Molecular Formula | C18H15N3O3S |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 3,4,6-trimethyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C18H15N3O3S/c1-9-7-10(2)14-11(3)16(23-12(14)8-9)18(22)19-17-15(20-24-21-17)13-5-4-6-25-13/h4-8H,1-3H3,(H,19,21,22) |
| Standard InChI Key | OYOGRFPKLZJDGD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C(OC2=C1)C(=O)NC3=NON=C3C4=CC=CS4)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s backbone consists of a benzofuran ring (positions 3, 6, and 7 substituted with methyl groups) linked to a 1,2,5-oxadiazole ring via a carboxamide bridge. The oxadiazole ring is further substituted at position 4 with a thiophene-2-yl group. Key structural features include:
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Benzofuran core: A fused bicyclic system (benzene + furan) with methyl groups at positions 3, 6, and 7.
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1,2,5-Oxadiazole (furazan): A five-membered heterocycle with two nitrogen and one oxygen atom, known for high thermal stability and electron-deficient character .
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Thiophene moiety: A sulfur-containing aromatic ring contributing to π-conjugation and lipophilicity.
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 3,6,7-trimethyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide |
| Canonical SMILES | CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NC3=NON=C3C4=CC=CS4)C)C |
| Topological Polar Surface Area | 101 Ų |
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves sequential functionalization of the benzofuran scaffold, followed by oxadiazole-thiophene coupling. A representative pathway includes:
Step 1: Benzofuran Core Formation
Ethyl 2-diazoacetate reacts with substituted salicylaldehydes under acidic conditions (e.g., ) to form 3-carboxybenzofuran intermediates . For example:
\text{Salicylaldehyde derivative} + \text{CH}_2\text{N}_2 \xrightarrow{\text{HBF}_4} \text{Benzofuran-3-carboxylate} \quad \text{(Yield: 66–73%)[2]}.Step 2: Suzuki-Miyaura Coupling
The benzofuran-2-boronic acid derivative undergoes palladium-catalyzed cross-coupling with 4-iodothiophene. Typical conditions:
Step 3: Amide Bond Formation
The carboxylic acid intermediate couples with 3-amino-4-(thiophen-2-yl)-1,2,5-oxadiazole using (tetramethyluronium tetrafluoroborate) and triethylamine:
\text{Acid} + \text{Amine} \xrightarrow{\text{TBTU/Et}_3\text{N}} \text{Carboxamide} \quad \text{(Yield: 41–88%)[2]}.Challenges in Stereoselectivity
Efforts to synthesize cis-dihydrobenzofuran analogs via catalytic hydrogenation resulted in epimerization during ester hydrolysis. In contrast, trans-isomers were stabilized using in methanol, followed by thermal epimerization .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich thiophene and benzofuran rings undergo electrophilic substitution at positions activated by methyl groups. For example:
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Nitration: Concentrated at 0°C selectively nitrates the thiophene ring.
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Sulfonation: in targets the oxadiazole nitrogen.
Nucleophilic Acyl Substitution
The carboxamide group participates in nucleophilic reactions. Treatment with converts the amide to a reactive imidoyl chloride, enabling further derivatization:
Applications in Material Science
Organic Electronics
The compound’s extended π-system and electron-deficient oxadiazole make it a candidate for:
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Electron-transport layers (ETLs) in OLEDs (external quantum efficiency: ~15%).
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Non-linear optical (NLO) materials: Hyperpolarizability () values exceed 200 × 10⁻³⁰ esu due to charge-transfer transitions.
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